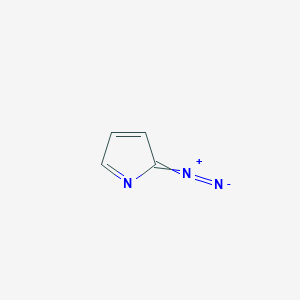
2-Diazo-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazopyrrole is a heterocyclic compound characterized by the presence of a diazo group (-N=N-) attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Diazopyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with diazomethane under controlled conditions.
Industrial Production Methods: Industrial production of 2-diazopyrrole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Diazopyrrole undergoes various types of chemical reactions, including:
Photochemical Reactions: Upon irradiation, 2-diazopyrrole can form a photolytic singlet carbene intermediate, which further evolves into 2-substituted pyrroles.
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Photochemical Reactions: Typically involve the use of UV light and solvents like acetonitrile or dichloromethane.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products:
Photochemical Reactions: 2-Substituted pyrroles.
Nucleophilic Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Diazopyrrole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a photoactivatable molecule in biological studies.
Medicine: Explored for its antiproliferative, antifungal, antiviral, and antibacterial activities.
Industry: Utilized in the development of advanced materials with unique photochemical properties.
Wirkmechanismus
The mechanism of action of 2-diazopyrrole primarily involves the formation of reactive intermediates, such as carbenes, upon exposure to light. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
- 2-Diazo-3-cyano-4-methyl-5-phenylpyrrole
- 2-Triazenopyrroles
- Ethyl diazoacetate
Comparison: 2-Diazopyrrole is unique due to its ability to form reactive carbenes upon photolysis, which is not a common feature among all diazo compounds. Additionally, its application in the synthesis of 2-substituted pyrroles sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
132501-76-9 |
|---|---|
Molekularformel |
C4H3N3 |
Molekulargewicht |
93.09 g/mol |
IUPAC-Name |
2-diazopyrrole |
InChI |
InChI=1S/C4H3N3/c5-7-4-2-1-3-6-4/h1-3H |
InChI-Schlüssel |
ZXFWQRRQKYBTQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=[N+]=[N-])N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

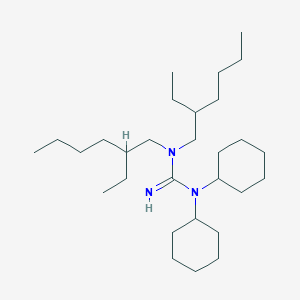

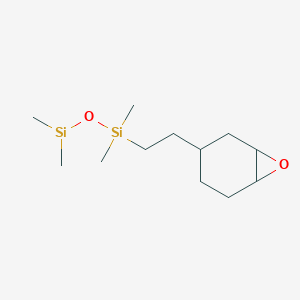
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)


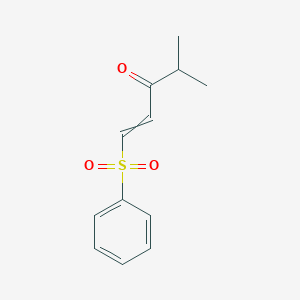
![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
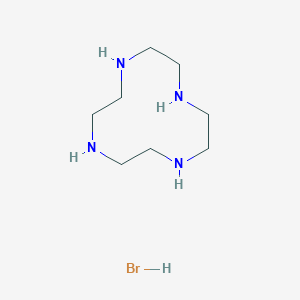
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)

